(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine
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Overview
Description
[2,2’-Bipyridine]-5-methanamine, 5’-methyl- is an organic compound belonging to the class of bipyridines. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This particular compound has a methanamine group attached to one of the pyridine rings and a methyl group attached to the other, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5-methanamine, 5’-methyl- typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Negishi coupling, which uses organozinc reagents . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5-methanamine, 5’-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the bipyridine to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
[2,2’-Bipyridine]-5-methanamine, 5’-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the study of metalloenzymes and other metalloproteins.
Industry: The compound is used in the development of catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5-methanamine, 5’-methyl- involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic and redox reactions, influencing the activity of the metal ions and the overall reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to the herbicide paraquat and in the formation of coordination polymers.
3,4’-Bipyridine: Known for its use in the treatment of congestive heart failure due to its phosphodiesterase inhibitory activity.
Uniqueness
[2,2’-Bipyridine]-5-methanamine, 5’-methyl- is unique due to the presence of the methanamine and methyl groups, which can influence its coordination behavior and reactivity. These functional groups can enhance its solubility and provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
227619-68-3 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[6-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-11(14-7-9)12-5-3-10(6-13)8-15-12/h2-5,7-8H,6,13H2,1H3 |
InChI Key |
HHSZDEQELWSMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)CN |
Origin of Product |
United States |
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